1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol
Description
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-11-7-3-4-8-12(11)15-14(16-13)9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPLNLJLOVGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol typically involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide (KOH) to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide, ethyl iodide) are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylthio-substituted derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H18N2S
- Molecular Weight : 246.37 g/mol
- CAS Number : 892299-03-5
- IUPAC Name : spiro[1,3-dihydroquinazoline-2,1'-cycloheptane]-4-thione
Structural Features
The compound features a spiro structure that contributes to its unique chemical behavior. The presence of a thiol group enhances its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol exhibit antimicrobial activities. Studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives in pharmaceuticals and food industries.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Its ability to interact with specific cellular pathways could inhibit tumor growth. Further investigation into its mechanism of action is warranted to explore its full potential in cancer therapy.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This characteristic may lead to applications in drug development, particularly for conditions where enzyme regulation is crucial.
Medicinal Chemistry
This compound can serve as a scaffold for synthesizing new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Materials Science
The compound's chemical properties make it a candidate for developing novel materials with specific functionalities. For example, its thiol group can be utilized in creating polymeric materials or as a crosslinking agent in various formulations.
Environmental Science
Given its potential antimicrobial properties, this compound could be explored for applications in environmental remediation. Its ability to interact with pollutants or pathogens in water sources may provide innovative solutions for water treatment technologies.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Research
Research conducted on the cytotoxic effects of spiroquinazolines revealed that modifications to the structure of this compound enhanced its anticancer activity against specific cancer cell lines. This suggests a pathway for developing targeted cancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 1’H-spiro[cycloheptane-1,2’-quinazoline]-4’-thiol involves its interaction with biological targets, leading to its antitumor and antibacterial effects. The thiol group can form disulfide bonds with proteins, affecting their function. Additionally, the quinazoline moiety can interact with DNA or enzymes, disrupting cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol with structurally related spiroquinazolines:
Key Observations :
- Substituent Influence : The thiol group confers higher polarity and nucleophilicity relative to ketones, which may enhance interactions with cysteine residues in target proteins .
Thermal and Chemical Stability
Biological Activity
The compound 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol is a member of the spirocyclic family of compounds, which are known for their diverse biological activities. This article provides a detailed overview of its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities based on recent research findings.
Structural Characteristics
This compound features a unique spiro structure that contributes to its biological activity. The spiro configuration creates a sterically constrained environment that can enhance interactions with biological targets. The compound consists of a cycloheptane ring fused with a quinazoline moiety and a thiol group, which is critical for its reactivity and potential bioactivity.
Antimicrobial Activity
Research indicates that spiroquinazolinones, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function.
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | |
| Spiroquinazolinone derivatives | Antimicrobial | Multiple strains |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound exhibited cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency.
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, spiro compounds like this compound have been investigated for various other pharmacological activities:
- Anti-inflammatory : Some derivatives have shown the ability to inhibit inflammatory pathways.
- CNS activity : Certain spiro compounds exhibit potential as CNS stimulants or anxiolytics.
- Plant growth regulation : These compounds may also serve as plant growth regulators due to their unique structural properties.
Synthesis and Evaluation
A notable study synthesized this compound through a cyclocondensation reaction involving 2-amino-pyrimidine derivatives and cycloheptanone. The resulting compound was evaluated for its biological activity using in vitro assays against various pathogens and cancer cell lines.
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound with key biological targets such as enzymes involved in cancer progression and bacterial resistance mechanisms. These studies support the observed biological activities by demonstrating favorable interactions at the molecular level.
Q & A
Q. How can synthetic routes for 1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol be optimized for high yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Catalyst Selection : Toluene-4-sulfonic acid monohydrate has been effective in spiroquinazoline synthesis, achieving up to 97% yield under reflux conditions .
- Temperature/Time : Reduced reaction times (e.g., 4–6 hours at 80°C) minimize side reactions while maintaining selectivity for the spirocyclic core .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for cyclization steps .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves thiol-containing byproducts .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : NMR identifies spiro junction protons (δ 3.8–4.2 ppm) and thiol protons (δ 1.5–2.0 ppm, broad). NMR confirms cycloheptane carbons (δ 25–35 ppm) and quinazoline carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z [M+H] ± 0.5 Da validate molecular weight .
- IR Spectroscopy : Thiol S–H stretch (2550–2600 cm) and quinazoline C=O (1680 cm) confirm functional groups .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: Stability protocols include:
- pH Control : Thiol oxidation is minimized at pH 6–7 (buffered solutions). Acidic conditions (<pH 4) promote disulfide formation .
- Temperature : Storage at –20°C in inert atmospheres (N) preserves integrity for >6 months .
- Light Sensitivity : Amber vials prevent UV-induced degradation of the spirocyclic system .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of thiol-substituted spiroquinazolines?
Methodological Answer: SAR studies require systematic substituent variation:
- Thiol Positioning : 4'-thiol derivatives show 3× higher cytotoxicity (IC ~12 µM) than 2'-thiol analogs in MCF-7 cells, likely due to enhanced hydrogen bonding with kinase active sites .
- Cycloheptane Rigidity : Enlarging the spiro ring (e.g., cycloheptane vs. cyclopentane) improves selectivity for CDK2 inhibition (K = 0.8 µM) by accommodating bulkier kinase pockets .
- Electron-Withdrawing Groups : 6-Bromo substitution on the quinazoline ring increases metabolic stability (t >120 min in hepatic microsomes) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Key challenges and solutions:
- Disorder in Spiro Junctions : SHELXL refinement with ISOR/SADI restraints mitigates anisotropic displacement of cycloheptane carbons .
- Thiol Proton Localization : High-resolution (<0.8 Å) data and Hirshfeld atom refinement (HAR) resolve S–H bonding patterns .
- Twinned Crystals : Twin law detection via CELL_NOW and refinement in SHELXL-TWIN improve R values to <0.05 .
Q. How can the pharmacological mechanism of this compound be systematically investigated?
Methodological Answer: A tiered experimental design is recommended:
- Target Identification : Molecular docking (AutoDock Vina) against kinase libraries predicts CDK2/EGFR binding. Follow-up SPR assays validate K values .
- Pathway Analysis : RNA-seq of treated cancer cells (e.g., A549) identifies downregulation of PI3K/AKT/mTOR pathways .
- In Vivo Efficacy : Xenograft models (e.g., HCT-116 tumors in mice) assess bioavailability and tumor suppression at 50 mg/kg/day .
Q. What reaction mechanisms explain the formation of this compound in organocatalytic cascades?
Methodological Answer: Proposed mechanism based on kinetic studies:
Imine Formation : Cycloheptanone reacts with 2-aminobenzamide via Schiff base intermediates (confirmed by NMR) .
Cyclization : TMSCl catalyzes intramolecular nucleophilic attack, forming the spiro center (rate-determining step, ΔG = 28 kcal/mol) .
Thiol Incorporation : LAH reduction of intermediate sulfonamides yields free thiols, with competing pathways minimized at –10°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
